

Application Notes and Protocols for Ezh2-IN-7 in ChIP-seq Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction to EZH2 and its Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][4][5] By modulating chromatin structure, EZH2 plays a critical role in various biological processes, including embryonic development, cell differentiation, and cell proliferation.[1][2][4] Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[1][6][7]

Ezh2-IN-7 is a potent inhibitor of EZH2 and holds potential for research in cancer and other diseases where EZH2 activity is aberrant.[6] Like many other EZH2 inhibitors, it is anticipated to function by competing with the S-adenosyl-L-methionine (SAM) cofactor, thereby preventing the methylation of H3K27.[7][8] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to study the genome-wide distribution of histone modifications like H3K27me3. By using **Ezh2-IN-7** in conjunction with ChIP-seq, researchers can investigate the direct effects of EZH2 inhibition on the epigenetic landscape and gene expression.

EZH2 Signaling Pathway

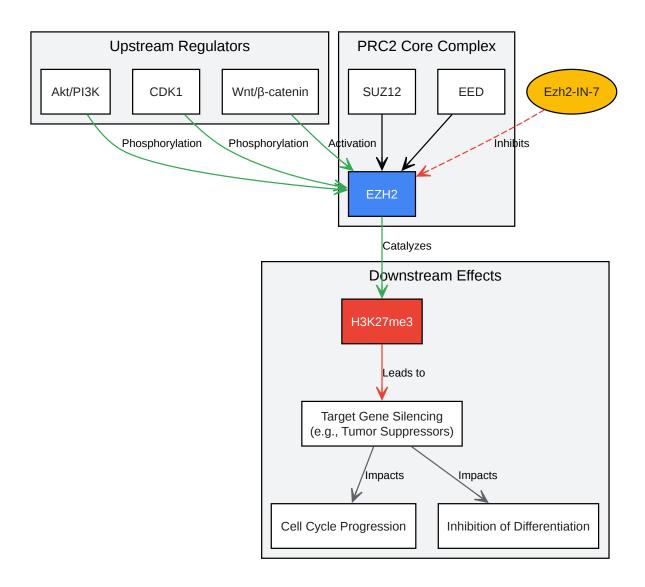


Methodological & Application

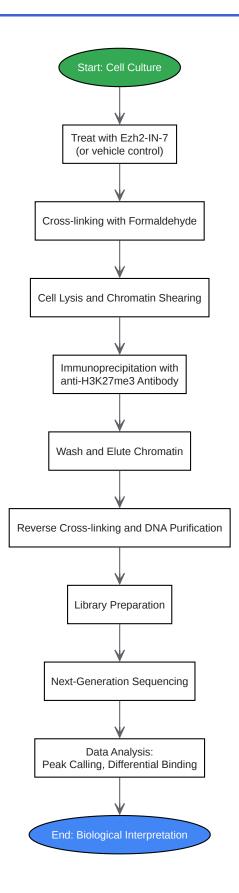
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EZH2 is a central regulator in a complex network of signaling pathways. Its activity is influenced by upstream signals, and its downstream effects on gene expression impact numerous cellular processes.









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